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Compound of Interest

5-Bromo-3-methylfuran-2-
Compound Name:
carboxylic acid

Cat. No. B1290503

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for 5-Bromo-3-
methylfuran-2-carboxylic acid and its structural analogs. Due to the absence of publicly
available experimental spectra for 5-Bromo-3-methylfuran-2-carboxylic acid, this document
presents data for closely related compounds to offer valuable reference points for researchers.
Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided,
alongside a logical workflow for spectroscopic analysis.

Overview of Spectroscopic Data

Direct experimental NMR, IR, and MS data for 5-Bromo-3-methylfuran-2-carboxylic acid
(CAS No. 5896-35-5) are not readily available in public databases. However, data for the
structural analogs, 5-Bromo-2-furanecarboxylic acid and 5-Methylfuran-2-carboxylic acid, can
be used to predict the expected spectral characteristics.

Predicted Mass Spectrometry Data for 5-Bromo-3-
methylfuran-2-carboxylic acid
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While experimental mass spectra are unavailable, predicted data for various adducts of the

target molecule (CeHsBrOs) can be calculated.

Adduct Predicted m/z
[M+H]* 204.94949
[M+Na]* 226.93143
[M-H]~ 202.93493
+ 4 .
[M+NHa]* 221.97603
[M+K]* 242.90537
[M]* 203.94166
M]- 203.94276

Spectroscopic Data for Analog Compounds

The following tables summarize the available experimental data for key structural analogs.

Table 1: *H NMR Data for 5-Bromo-2-furanecarboxylic acid

Chemical Shift L. . .
Multiplicity Integration Assignment

(ppm)

7.25 d 1H H3

6.50 d 1H H4

Table 2: 13C NMR Data for 5-Bromo-2-furanecarboxylic acid
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Chemical Shift (ppm) Assighment
158.0 C5

147.0 C2

123.0 C3

115.0 C4

162.0 COOH

Table 3: IR Data for 5-Bromo-2-furanecarboxylic acid

Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch
1690-1740 Strong C=0 stretch
1210-1320 Medium C-O stretch
910-950 Medium O-H bend
1400-1440 Medium O-H bend

Table 4: Spectroscopic Data for 5-Methylfuran-2-carboxylic acid

Technique Data

~2.4 ppm (s, 3H, -CHs), ~6.2 ppm (d, 1H, H3),
~7.1 ppm (d, 1H, H4)

1H NMR

MS Molecular Weight: 126.11 g/mol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small
organic molecules like 5-Bromo-3-methylfuran-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field
strength of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

Sample Preparation:
* Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

o Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:
» Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45°
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

13C NMR Acquisition:

e Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to
single lines for each unique carbon.

o Alarger number of scans is typically required due to the lower natural abundance of 13C.

e Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

¢ The typical scanning range is 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

Data Acquisition (Electrospray lonization - ESI):
« Introduce the sample solution into the ESI source.
e The sample is ionized, and the resulting ions are transferred into the mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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e A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. Both positive
and negative ion modes can be used.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromo-3-methylfuran-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290503#spectroscopic-data-for-5-bromo-3-
methylfuran-2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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